molecular formula C10H13BFNO4 B2667879 [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid CAS No. 2129628-93-7

[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid

Cat. No. B2667879
CAS RN: 2129628-93-7
M. Wt: 241.03
InChI Key: HAJFKAUNYUPCIM-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid” is a chemical compound with the CAS Number: 2129628-93-7 . It has a molecular weight of 241.03 . The IUPAC name for this compound is (5-fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid .


Molecular Structure Analysis

The InChI code for “[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid” is 1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .

It should be stored in a refrigerated environment .

Scientific Research Applications

Boronic Acid-Diol Complexation

Boronic acids, including derivatives like “[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid”, are pivotal in biomaterials due to their ability to bind biologically relevant diols, saccharides, and peptidoglycans. This interaction facilitates the development of hydrogels with dynamic covalent or responsive behavior, highlighting the importance of understanding structure–reactivity relationships for optimal binding affinity (Brooks et al., 2018).

Molecular Structure and Interactions

The molecular structure and interaction capabilities of boronic acid derivatives are fundamental in their application across pharmaceutical and biological fields. Studies have characterized compounds like “[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid” to determine their molecular structure, covalent and non-covalent interactions, and potential as pharmaceutical agents (Hernández-Negrete et al., 2021).

Sensing Applications

Boronic acid derivatives exhibit remarkable sensing capabilities, particularly in the detection of anions and saccharides. Their ability to undergo colorimetric changes upon binding with analytes like fluoride ions makes them valuable in developing sensors for environmental and biological monitoring (Wade & Gabbaï, 2009).

Fluorescence Quenching Studies

The study of fluorescence quenching by boronic acid derivatives provides insights into their interactions with various molecules, informing their use in analytical chemistry and material science (Geethanjali et al., 2015).

Ratiometric Fluorescence Detection

Boronic acid-functionalized lanthanide metal-organic frameworks demonstrate the potential for selective ratiometric fluorescence detection of ions, such as fluoride, showcasing the versatility of boronic acid derivatives in analytical applications (Yang et al., 2017).

Sugar-Boronic Esters and Selectivity

The interaction between sugar-boronic esters and oligosaccharides, facilitated by compounds like “[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid”, underscores the selectivity potential of boronic acids in recognizing complex biological molecules, which is crucial for biotechnological and pharmaceutical research (Nagai et al., 1993).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[5-fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJFKAUNYUPCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OC2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid

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